molecular formula C9H22IN B1607251 1-Propanaminium, N,N,N-triethyl-, iodide CAS No. 4186-67-8

1-Propanaminium, N,N,N-triethyl-, iodide

Cat. No.: B1607251
CAS No.: 4186-67-8
M. Wt: 271.18 g/mol
InChI Key: ONXZHUCDBUOSJO-UHFFFAOYSA-M
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Description

1-Propanaminium, N,N,N-triethyl-, iodide is a quaternary ammonium compound with the molecular formula C9H22IN. It is commonly used in various chemical and industrial applications due to its unique properties. This compound is known for its ability to act as a phase transfer catalyst, facilitating the transfer of reactants between different phases in a chemical reaction.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Propanaminium, N,N,N-triethyl-, iodide can be synthesized through a quaternization reaction. The typical synthetic route involves the reaction of triethylamine with 1-iodopropane. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction proceeds as follows:

(C2H5)3N+CH3CH2CH2I(C2H5)3N+CH2CH2CH3I\text{(C}_2\text{H}_5\text{)}_3\text{N} + \text{CH}_3\text{CH}_2\text{CH}_2\text{I} \rightarrow \text{(C}_2\text{H}_5\text{)}_3\text{N}^+\text{CH}_2\text{CH}_2\text{CH}_3\text{I}^- (C2​H5​)3​N+CH3​CH2​CH2​I→(C2​H5​)3​N+CH2​CH2​CH3​I−

Industrial Production Methods

In an industrial setting, the production of this compound typically involves large-scale quaternization reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The product is then purified through recrystallization or other separation techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

1-Propanaminium, N,N,N-triethyl-, iodide primarily undergoes substitution reactions due to the presence of the iodide ion. These reactions can be nucleophilic or electrophilic, depending on the reactants and conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong nucleophiles. The reaction is typically carried out in an aqueous or alcoholic medium.

    Electrophilic Substitution: Reagents such as alkyl halides or acyl halides can be used. The reaction conditions often involve an organic solvent and a catalyst to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reactants used. For example, nucleophilic substitution with sodium hydroxide can yield triethylamine and propanol, while electrophilic substitution with an alkyl halide can produce a new quaternary ammonium compound.

Scientific Research Applications

1-Propanaminium, N,N,N-triethyl-, iodide has a wide range of applications in scientific research:

    Chemistry: It is used as a phase transfer catalyst in various organic synthesis reactions, facilitating the transfer of reactants between different phases.

    Biology: The compound is used in the preparation of certain biological buffers and reagents.

    Industry: The compound is used in the production of surfactants, disinfectants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Propanaminium, N,N,N-triethyl-, iodide involves its ability to act as a phase transfer catalyst. It facilitates the transfer of ionic reactants from the aqueous phase to the organic phase, where the reaction takes place. This is achieved through the formation of a complex between the quaternary ammonium ion and the ionic reactant, which is then transferred to the organic phase.

Comparison with Similar Compounds

Similar Compounds

  • Tetramethylammonium iodide
  • Tetraethylammonium iodide
  • Tetrabutylammonium iodide

Comparison

1-Propanaminium, N,N,N-triethyl-, iodide is unique due to its specific alkyl chain length and structure, which provides distinct solubility and reactivity properties compared to other quaternary ammonium iodides. For example, tetramethylammonium iodide has shorter alkyl chains, resulting in different solubility and phase transfer characteristics.

Properties

IUPAC Name

triethyl(propyl)azanium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H22N.HI/c1-5-9-10(6-2,7-3)8-4;/h5-9H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONXZHUCDBUOSJO-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC[N+](CC)(CC)CC.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20884041
Record name 1-Propanaminium, N,N,N-triethyl-, iodide (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20884041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4186-67-8
Record name 1-Propanaminium, N,N,N-triethyl-, iodide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4186-67-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Propanaminium, N,N,N-triethyl-, iodide (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004186678
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Propanaminium, N,N,N-triethyl-, iodide (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Propanaminium, N,N,N-triethyl-, iodide (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20884041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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